molecular formula C11H13NO2 B8470272 1-(4-Oxo-cyclohexyl)-1H-pyridin-2-one

1-(4-Oxo-cyclohexyl)-1H-pyridin-2-one

Cat. No. B8470272
M. Wt: 191.23 g/mol
InChI Key: LAHHUZWWRDFVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Oxo-cyclohexyl)-1H-pyridin-2-one is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Oxo-cyclohexyl)-1H-pyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Oxo-cyclohexyl)-1H-pyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(4-oxocyclohexyl)pyridin-2-one

InChI

InChI=1S/C11H13NO2/c13-10-6-4-9(5-7-10)12-8-2-1-3-11(12)14/h1-3,8-9H,4-7H2

InChI Key

LAHHUZWWRDFVDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1N2C=CC=CC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(1,4-dioxaspiro[4.5]decan-8-yl)pyridin-2(1H)-one (150 mg, 0.64 mmol) from above step A, was dissolved in acetonitrile, treated with 6N HCl, and stirred at room temperature for 18 h. reaction mixture was concentrated in vacuo, treated with saturated NaHCO3 to pH 6. The solvents were removed under vacuum and the residue treated with saturated NaCl (2 mL) and extracted with 4:1 EtOAc/iPrOH (×4). The organic fractions were combined, filtered and evaporated to give the title compound.
Name
1-(1,4-dioxaspiro[4.5]decan-8-yl)pyridin-2(1H)-one
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150 mg
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Synthesis routes and methods II

Procedure details

A solution of 1-(1,4-dioxa-spiro[4.5]dec-8-yl)-1H-pyridin-2-one (as prepared in the previous step, ˜300 mg, 1.28 mmol)) in acetone (10 mL) was treated with 1N HCl (2 mL) at room temperature for 4 hours. The reaction was worked up with saturated sodium bicarbonate to adjust the pH to neutral. The solvent was removed in vacuo and residue partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous Na2SO4, filtered, concentrated to afford the title compound as white solid.
Name
1-(1,4-dioxa-spiro[4.5]dec-8-yl)-1H-pyridin-2-one
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0 (± 1) mol
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10 mL
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2 mL
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